
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H13ClN2O It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5th position, a 2-methylpropoxy group at the 4th position, and an amine group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with 2-methylpropyl alcohol under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a reducing agent like palladium on carbon (Pd/C) with hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to other amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like Pd/C with hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation and Reduction: Nitro derivatives or other amine derivatives.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(3-methoxyphenoxy)pyridin-3-amine
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 5-Chloro-pyridine-3-carbaldehyde
Comparison
Compared to similar compounds, 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is unique due to the presence of the 2-methylpropoxy group, which may confer different chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H13ClN2O |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
5-chloro-4-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)5-13-9-7(10)3-12-4-8(9)11/h3-4,6H,5,11H2,1-2H3 |
InChI-Schlüssel |
KHRVSBNFLHNIAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=NC=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
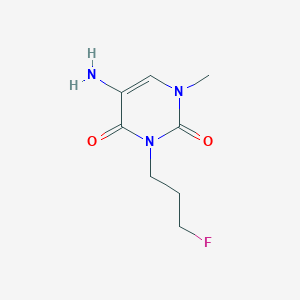
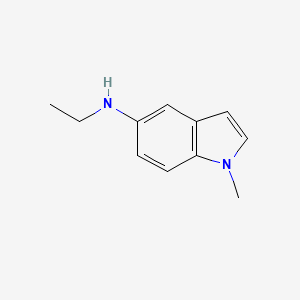
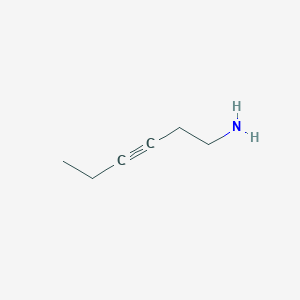

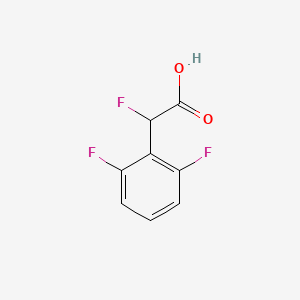

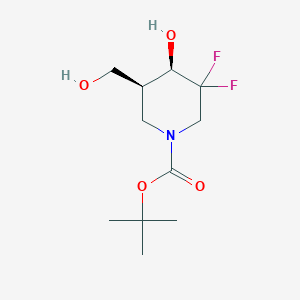

![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)

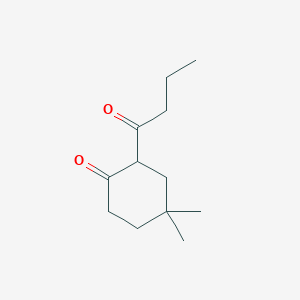
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
